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molecular formula C8H3BrO3 B1267637 3-Bromophthalic anhydride CAS No. 82-73-5

3-Bromophthalic anhydride

Cat. No. B1267637
M. Wt: 227.01 g/mol
InChI Key: AQBFKBMMIDHCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772418B2

Procedure details

Bromophtalic anhydride (50.0 g, 0.22 mol), triethylamine (33.8 mL, 0.24 mol) and toluene (220 mL) were mixed in a glass reactor over nitrogen (g) atmosphere at room temperature. Bis(triphenylphosphine)palladiumchloride (0.77 g, 0.001 mol), CuI (0.42 g, 0.002 mol) and triphenylphosphine (0.87 g, 0.003 mol) were added and the temperature was raised to 50° C. Propyne (18.0 g, 0.45 mol) was slowly added through a gas inlet during 3 hours. The reaction mixture was filtered through a glass filter funnel and the solution was concentrated to dryness to give crude solid product (40.1 g, 98%). The product was re-crystallized from toluene to give a light yellow solid (24.7 g, 60%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
33.8 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
0.77 g
Type
catalyst
Reaction Step Three
Name
CuI
Quantity
0.42 g
Type
catalyst
Reaction Step Three
Quantity
0.87 g
Type
catalyst
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5]([O:7][C:8](=[O:9])[C:3]=12)=[O:6].C(N(CC)CC)C.[CH:20]#[C:21][CH3:22]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(C)C=CC=CC=1>[C:20]([C:12]1[CH:2]=[C:3]2[C:4](=[CH:10][CH:11]=1)[C:5](=[O:6])[O:7][C:8]2=[O:9])#[C:21][CH3:22] |^1:25,44|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
33.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
220 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
C#CC
Step Three
Name
Quantity
0.77 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
CuI
Quantity
0.42 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.87 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a glass
FILTRATION
Type
FILTRATION
Details
filter funnel
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(#CC)C=1C=C2C(OC(C2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 40.1 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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